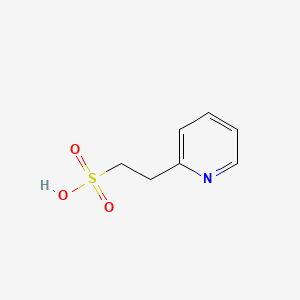
2-Pyridineethanesulfonic acid
Übersicht
Beschreibung
2-Pyridineethanesulfonic acid, while not directly studied in the provided papers, is a compound that can be related to the broader class of pyridinesulfonic acids. These compounds are known for their occurrence in drugs, pharmaceuticals, and as ligands in metal–organic frameworks. The structural characteristics of pyridinesulfonic acids are crucial for their function and have been discussed in terms of their hydrogen bonding and molecular packing .
Synthesis Analysis
The synthesis of related pyridine compounds has been reported in several studies. For instance, Pt(II) 2,6-di(pyridin-2-yl)pyrimidin-4(1H)-one complexes were synthesized and characterized, which involved the use of pyridine as a ligand . Another study reported the synthesis of 1-[aryl-(pyrimidin-2-ylamino)-methyl]-naphthalen-2-ols using p-toluenesulfonic acid as a catalyst, which demonstrates the versatility of pyridine derivatives in synthesis . Additionally, the synthesis of 2-(phenylsulfonyl)amino pyridine was achieved by sulfonylation of 2-aminopyridine, indicating the reactivity of the pyridine moiety in various chemical transformations .
Molecular Structure Analysis
The molecular structure of pyridine derivatives has been extensively studied. For example, the crystal structures of pyridine sulfonamides and sulfonic acids were analyzed to understand their hydrogen bonding and molecular packing . Another study reported the molecular structure of a carboxymethylsulfanyl pyridine derivative, highlighting the importance of intramolecular and intermolecular hydrogen bonding in stabilizing the structure .
Chemical Reactions Analysis
Pyridine compounds are known to participate in various chemical reactions. The study of Pt(II) complexes with pyridine ligands showed that these complexes could act as chromogenic and luminescent sensors for acids, indicating their reactivity in the presence of acid . The reaction between 2-naphthol, aromatic aldehydes, and 2-aminopyrimidine catalyzed by p-toluenesulfonic acid is another example of the chemical reactivity of pyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The study of pyridine sulfonamides and sulfonic acids provided insights into their solid-state properties, which are relevant for polymorph screening and pharmaceutical applications . The photophysical properties of Pt(II) complexes with pyridine ligands were investigated, revealing their potential as sensors due to their acid sensitivity . The antibacterial activity of 2-(phenylsulfonyl)amino pyridine was also tested, demonstrating the biological relevance of pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
2-Pyridineethanesulfonic acid, a pyridinesulfonic acid derivative, plays a significant role in crystallography. It helps in understanding hydrogen bonding and molecular packing in pyridinesulfonic acid and pyridinesulfonamide functional groups, which are commonly found in drugs and pharmaceuticals. These functional groups are also used as ligands in metal–organic frameworks. Studies on crystal structures of pyridinesulfonic acids/amides offer insights into hydrogen bonds, N–H···O dimer/catemer synthons, and graph set notations, which are crucial for polymorph screening and solid form hunting in pharmacologically active sulfonamides (Akiri et al., 2012).
Photoluminescent Properties in Lanthanide Complexes
In the realm of photoluminescence, 2-Pyridineethanesulfonic acid is used to synthesize lanthanide complexes. These complexes, formed under microwave-heating conditions, show promising applications in photoluminescent materials. They exhibit intense red and green emissions in the solid state at room temperature, indicating their potential in light-emitting applications (Zheng & Lee, 2011).
Involvement in Platinum Complexes
In the study of platinum complexes, 2-Pyridineethanesulfonic acid-related compounds are explored for their photophysical properties. The absorption and emission responses of these platinum complexes in various acid concentrations provide insights into their potential as chromogenic and luminescent sensors for acids (Zhang et al., 2009).
Coordination Chemistry of Pyridines
The coordination chemistry of pyridines, including derivatives of 2-Pyridineethanesulfonic acid, is extensively studied. Applications include luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions. This research underlines the versatile nature of pyridine derivatives in coordination chemistry (Halcrow, 2005).
Applications in Catalysis
2-Pyridineethanesulfonic acid derivatives are also utilized in catalysis. Sulfonated Schiff base copper(II) complexes, for instance, are used as catalysts in alcohol oxidation. These complexes, featuring 2-Pyridineethanesulfonic acid derivatives, show high selectivity and efficiency in oxidizing alcohols, demonstrating the compound's potential in catalytic applications (Hazra et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been found to interact with proteins such as platelet basic protein and phosphonoacetaldehyde hydrolase .
Mode of Action
The compound’s interaction with its targets and the resulting changes are currently unknown .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Eigenschaften
IUPAC Name |
2-pyridin-2-ylethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c9-12(10,11)6-4-7-3-1-2-5-8-7/h1-3,5H,4,6H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBVUAYEXFCDPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3071850 | |
| Record name | 2-Pyridineethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3071850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridineethanesulfonic acid | |
CAS RN |
68922-18-9 | |
| Record name | 2-Pyridineethanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68922-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridineethanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068922189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridineethanesulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridineethanesulfonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pyridineethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3071850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2-ethanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PYRIDINEETHANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS3VM6KL7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



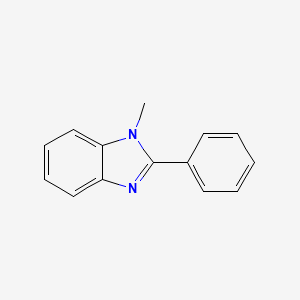

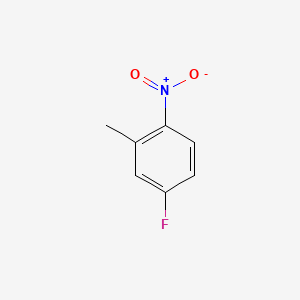
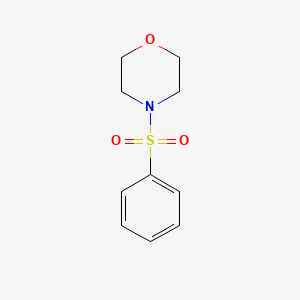
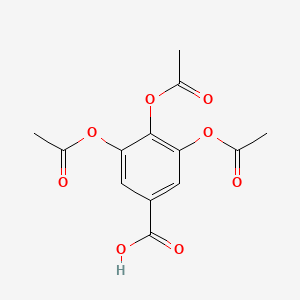

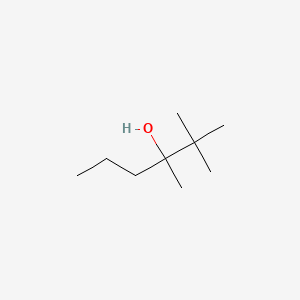
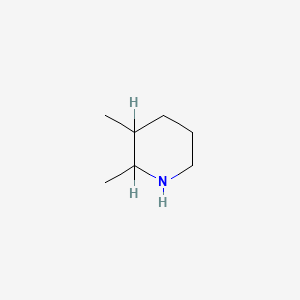

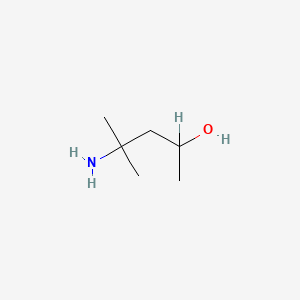



![Ethyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B1295103.png)